molecular formula C8H18OP+ B1598867 Di-tert-Butylphosphine oxide CAS No. 684-19-5

Di-tert-Butylphosphine oxide

Cat. No.: B1598867
CAS No.: 684-19-5
M. Wt: 161.2 g/mol
InChI Key: QQSIRURWBGEHFS-UHFFFAOYSA-N
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Description

Di-tert-Butylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is widely used in various chemical reactions and serves as a ligand in coordination chemistry.

Biochemical Analysis

Biochemical Properties

Di-tert-Butylphosphine oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, stabilizing and activating the central metal atom in catalytic processes. This interaction is crucial for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds . The compound’s phosphine oxide group allows it to form strong bonds with metal catalysts, enhancing the efficiency of these reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It can inhibit cell growth, particularly in bioprocessing materials where it acts as a degradation product of phosphite antioxidants . This inhibition is likely due to its interaction with cellular signaling pathways and gene expression, leading to altered cellular metabolism. The compound’s impact on cell function highlights its potential cytotoxicity, which must be carefully managed in laboratory settings.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a ligand, it can inhibit or activate enzymes by stabilizing the transition state of the catalytic process . This stabilization is achieved through the formation of strong bonds between the phosphine oxide group and the metal center of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical properties and cytotoxic effects . Understanding these temporal changes is essential for accurately assessing the compound’s impact in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal cytotoxicity and can be used effectively in biochemical reactions. At high doses, this compound can cause significant toxic effects, including cell growth inhibition and altered metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and can influence its overall effectiveness in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-Butylphosphine oxide can be synthesized through the air oxidation of di-tert-butylphosphine. The reaction involves exposing di-tert-butylphosphine to atmospheric oxygen, resulting in the formation of this compound . Another method involves the use of organometallic reagents such as Grignard reagents, which react with chlorophosphines to produce the desired phosphine oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced back to di-tert-butylphosphine using reducing agents.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions will regenerate di-tert-butylphosphine.

Scientific Research Applications

Di-tert-Butylphosphine oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butylphosphine: Another phosphine with three tert-butyl groups attached to the phosphorus atom.

    Di-tert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.

    Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.

Uniqueness

Di-tert-Butylphosphine oxide is unique due to its specific steric and electronic properties imparted by the tert-butyl groups. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.

Properties

IUPAC Name

ditert-butyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSIRURWBGEHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[P+](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987971
Record name Di-tert-butyl(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-19-5
Record name Bis(1,1-dimethylethyl)phosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-TERT-BUTYLPHOSPHINE OXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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